

# N-Benzylformamide related compounds and derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Benzylformamide**

Cat. No.: **B155507**

[Get Quote](#)

An In-depth Technical Guide to **N-Benzylformamide**: Core Scaffold for Diverse Therapeutic Agents

## Introduction

**N-Benzylformamide** is an organic compound featuring a benzyl group attached to a formamide moiety.<sup>[1][2]</sup> While modest in its own biological activity, it serves as a crucial synthetic intermediate and a foundational scaffold in medicinal chemistry.<sup>[3][4]</sup> Its structural simplicity and synthetic accessibility have allowed for the development of a wide array of derivatives with potent and selective activities against various therapeutic targets. These derivatives have shown promise in oncology, neurodegenerative diseases, and infectious diseases.<sup>[3][5][6]</sup> This technical guide provides a comprehensive overview of **N-Benzylformamide** and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential, with detailed experimental protocols and data for researchers in drug discovery and development.

## Physicochemical Properties of N-Benzylformamide

**N-Benzylformamide** is a white to off-white crystalline powder.<sup>[4]</sup> Its fundamental properties are summarized below.

| Property          | Value                                 | Reference |
|-------------------|---------------------------------------|-----------|
| CAS Number        | 6343-54-0                             | [2]       |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO      | [1]       |
| Molecular Weight  | 135.16 g/mol                          | [1]       |
| Melting Point     | 60-61 °C                              | [7]       |
| IUPAC Name        | N-benzylformamide                     | [8]       |
| Synonyms          | N-Formylbenzylamine, Benzyl formamide | [2][4]    |

## Synthesis of N-Benzylformamide and Derivatives

The synthesis of **N-Benzylformamide** and its derivatives can be achieved through both chemical and enzymatic routes.

### Chemical Synthesis

A common laboratory method for preparing **N-Benzylformamide** involves the reaction of benzylamine with formamide.[7] More broadly, N-substituted benzamide derivatives are often synthesized by modifying the structure of a lead compound, such as reacting a corresponding acid chloride with an appropriate amine.[9]

### Enzymatic Synthesis

An interesting and green alternative is the enzymatic synthesis of **N-Benzylformamide**. The enzyme N-substituted formamide deformylase, which typically hydrolyzes N-substituted formamides, can catalyze the reverse reaction.[9][10] This reaction synthesizes **N-benzylformamide** (NBFA) from benzylamine and formate, particularly at high substrate concentrations.[10][11] The same enzyme can also produce N-benzylacetamide and N-benzylpropionamide using acetate and propionate as substrates, respectively.[10]



[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic synthesis of N-benzylcarboxamides.

## Therapeutic Applications and Biological Activities of Derivatives

The N-benzylamide scaffold has been extensively explored to develop inhibitors for a range of enzymes and proteins implicated in human diseases.

### Anticancer Activity

Several classes of **N-benzylformamide** derivatives have demonstrated significant potential as anticancer agents by targeting different mechanisms.

1. Tubulin Polymerization Inhibitors: A series of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[\[12\]](#) These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. Compound 20b from this series showed remarkable antiproliferative activities against several cancer cell lines.[\[12\]](#) Its water-soluble prodrug, 20b-P, significantly inhibited tumor growth in a mouse model without obvious toxicity.[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of tubulin polymerization inhibition by N-benzylbenzamides.

2. Histone Deacetylase (HDAC) Inhibitors: Inspired by the structure of the known HDAC inhibitor Entinostat (MS-275), novel N-substituted benzamide derivatives have been synthesized.<sup>[13]</sup> HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Several of the synthesized compounds exhibited

antiproliferative activities comparable to or better than MS-275 against cancer cell lines like MCF-7 and K562.[13]

### 3. Other Anticancer Targets:

- Golgi  $\alpha$ -Mannosidase II (GMII) Inhibitors: N-benzyl substitution of polyhydroxypyrrolidines led to selective inhibitors of GMII, an enzyme involved in N-glycan biosynthesis, which is crucial for tumor growth and metastasis.[14]
- Indole Core Sulfonamides: A library of N-benzyl sulfonamides derived from an indole core showed selective activity towards pancreatic cancer cell lines, potentially acting as metabolic inhibitors.[6]

Table 1: Anticancer Activity of **N-Benzylformamide** Derivatives

| Compound Class                  | Target                         | Example Compound | IC <sub>50</sub>     | Cell Line            | Reference |
|---------------------------------|--------------------------------|------------------|----------------------|----------------------|-----------|
| N-Benzylbenzamide               | Tubulin Polymerization         | 20b              | 12 - 27 nM           | Various cancer cells | [12]      |
| N-Substituted Benzamide         | HDAC                           | -                | Comparable to MS-275 | MCF-7, K562          | [13]      |
| N-Benzyl Polyhydroxypyrrolidine | Golgi $\alpha$ -Mannosidase II | -                | 92 - 200 $\mu$ M     | Leukemia cells       | [14]      |
| Indolyl Sulfonamide             | Metabolic Inhibition           | -                | Sub-micromolar       | PANC-1               | [6]       |

## Neurodegenerative Diseases

Derivatives of **N-benzylformamide** have emerged as promising candidates for treating Alzheimer's disease (AD) by targeting key enzymes in neurotransmission.

1. Cholinesterase Inhibitors: Alzheimer's disease is characterized by a decline in acetylcholine levels. Inhibiting the enzymes that degrade acetylcholine—acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE)—is a primary therapeutic strategy.

- Selective BChE Inhibitors: A series of N-benzyl benzamide derivatives were developed as highly potent and selective sub-nanomolar inhibitors of BChE.[5][15] Compounds S11-1014 and S11-1033 showed marked therapeutic effects against cognitive impairment in an animal model.[5]
- Dual HDAC/AChE Inhibitors: Recognizing the multifactorial nature of AD, N-benzyl piperidine derivatives were designed to dually inhibit both HDAC and AChE.[16] Compounds d5 and d10 from this series showed potent dual inhibition and exhibited other beneficial properties like metal chelation and inhibition of A $\beta$  aggregation.[16]



[Click to download full resolution via product page](#)

Caption: Cholinesterase inhibition by N-benzyl derivatives in a synapse.

Table 2: Activity of Derivatives in Neurodegenerative Disease Models

| Compound Class      | Target(s)      | Example Compound      | IC <sub>50</sub>                   | Activity                        | Reference            |
|---------------------|----------------|-----------------------|------------------------------------|---------------------------------|----------------------|
| N-Benzyl Benzamide  | BChE           | S11-1014,<br>S11-1033 | Picomolar to<br>Nanomolar          | Selective<br>BChE<br>Inhibition | <a href="#">[5]</a>  |
| N-Benzyl Piperidine | HDAC &<br>AChE | d5                    | HDAC: 0.17<br>μM, AChE:<br>6.89 μM | Dual<br>Inhibition              | <a href="#">[16]</a> |
| N-Benzyl Piperidine | HDAC &<br>AChE | d10                   | HDAC: 0.45<br>μM, AChE:<br>3.22 μM | Dual<br>Inhibition              | <a href="#">[16]</a> |

## Other Therapeutic Areas

The versatility of the **N-benzylformamide** scaffold extends to other areas:

- Antitubercular Agents: **N-Benzylformamide** is a known intermediate in the synthesis of selective antitubercular agents.[\[3\]](#)[\[4\]](#)
- Carbonic Anhydrase Inhibitors: 4-(3-benzyl-guanidino)benzenesulfonamides have been developed as selective inhibitors of carbonic anhydrase VII, an enzyme implicated in neuropathic pain.[\[17\]](#)

## Experimental Protocols

### General Synthesis of N-Benzylbenzamide Derivatives

This protocol is a generalized procedure based on standard amide bond formation reactions.

- Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
- Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
- Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of a substituted benzylamine (1.1 eq) and a base (e.g., triethylamine or pyridine, 2.0 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-benzylbenzamide derivative.
- Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.[\[18\]](#)

## In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methods for measuring AChE and BChE activity.[\[19\]](#)

- Reagent Preparation:
  - Prepare a stock solution of the test compound (e.g., N-benzyl benzamide derivative) in DMSO.
  - Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

- Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in the assay buffer.
- Prepare solutions of the substrates acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCl) for BChE.
- Prepare a solution of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), in the assay buffer.
- Assay Procedure:
  - In a 96-well microplate, add 20  $\mu$ L of various concentrations of the test compound solution.
  - Add 140  $\mu$ L of assay buffer and 20  $\mu$ L of the DTNB solution to each well.
  - Add 20  $\mu$ L of the enzyme solution (AChE or BChE) to each well.
  - Incubate the plate at 37 °C for 15 minutes.
  - Initiate the reaction by adding 20  $\mu$ L of the substrate solution (ATCI or BTCl).
  - Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (V) for each concentration.
  - Determine the percentage of inhibition using the formula: % Inhibition =  $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$ .
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Calculate the IC<sub>50</sub> value by non-linear regression analysis.

## Cell Viability (MTT) Assay

This protocol is a standard method for assessing the antiproliferative activity of compounds.[\[13\]](#)

- Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the **N-benzylformamide** derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Conclusion and Future Directions

**N-Benzylformamide** has proven to be a highly valuable and versatile scaffold in modern drug discovery. The chemical tractability of this core allows for fine-tuning of steric and electronic properties, leading to the development of derivatives with high potency and selectivity for diverse biological targets. Research has demonstrated significant potential in oncology and neurodegenerative disorders, with several lead compounds showing promising *in vivo* efficacy. [5][12] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them into clinical development. Furthermore, exploring new substitutions on the benzyl and formamide moieties could uncover novel inhibitors for other challenging therapeutic targets. The continued application of this privileged scaffold is poised to deliver next-generation therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Benzylformamide | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylformamide [webbook.nist.gov]
- 3. Cas 6343-54-0,N-BENZYLFORMAMIDE | lookchem [lookchem.com]
- 4. N-BENZYLFORMAMIDE | 6343-54-0 [chemicalbook.com]
- 5. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. N-Benzylformamide | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. N-BENZYLFORMAMIDE(6343-54-0) 1H NMR spectrum [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N-Benzylformamide related compounds and derivatives]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155507#n-benzylformamide-related-compounds-and-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)